![molecular formula C19H21NO3 B14269579 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole CAS No. 160924-75-4](/img/structure/B14269579.png)
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a methoxy group and an oxirane ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole typically involves the reaction of 9-ethyl-3-(hydroxymethyl)carbazole with 2-(chloromethyl)oxirane in the presence of potassium hydroxide and potassium carbonate. The reaction is carried out in ethyl methyl ketone at 60°C for 36 hours . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or oxirane groups.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Applications De Recherche Scientifique
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(oxiran-2-yl)methoxy]benzonitrile: Similar in structure due to the presence of an oxirane ring.
9H-carbazole derivatives: Various derivatives with different substituents on the carbazole core.
Uniqueness
What sets 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole apart is its combination of a carbazole core with both methoxy and oxirane substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
160924-75-4 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
9-[3-methoxy-2-(oxiran-2-ylmethoxy)propyl]carbazole |
InChI |
InChI=1S/C19H21NO3/c1-21-11-14(22-12-15-13-23-15)10-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15H,10-13H2,1H3 |
Clé InChI |
ACUKEDUPDYMNHY-UHFFFAOYSA-N |
SMILES canonique |
COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
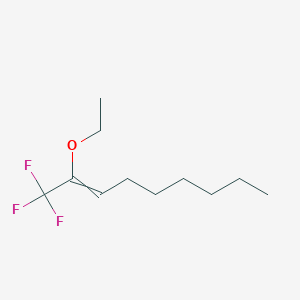
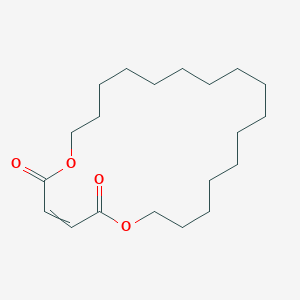
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
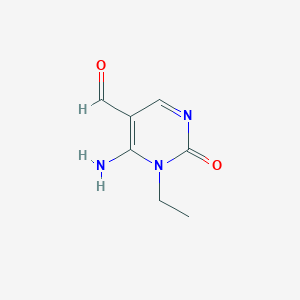

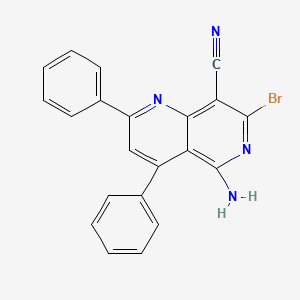
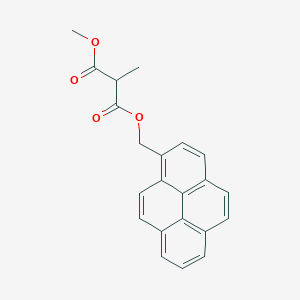

![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
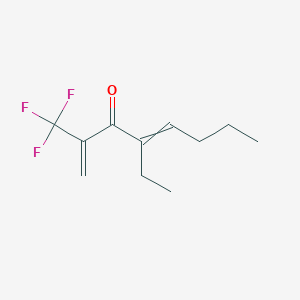
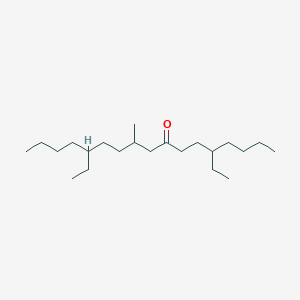
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
